Introduction: The Strategic Importance of 2-Cyano-5-hydroxypyridine
Introduction: The Strategic Importance of 2-Cyano-5-hydroxypyridine
An In-Depth Technical Guide to 2-Cyano-5-hydroxypyridine (CAS: 86869-14-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. 2-Cyano-5-hydroxypyridine (CAS No. 86869-14-9), also known as 5-hydroxypyridine-2-carbonitrile, has emerged as a highly valuable intermediate.[1][2] Its utility stems from the unique electronic and steric arrangement of its functional groups: a nucleophilic hydroxyl group and an electrophilic, transformable nitrile group on a pyridine scaffold. This dual reactivity allows for orthogonal chemical modifications, enabling the efficient construction of complex molecular architectures.[1] This guide provides a comprehensive technical overview of its properties, reactivity, synthesis, and safety considerations, designed to empower researchers in leveraging this versatile compound for advanced chemical synthesis.
Section 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is the bedrock of its effective application in synthesis. 2-Cyano-5-hydroxypyridine is a stable, solid compound under standard conditions, facilitating ease of handling and storage.[3]
Chemical Structure & Identifiers
The compound's structure features a pyridine ring substituted at the 2-position with a cyano (-C≡N) group and at the 5-position with a hydroxyl (-OH) group. This substitution pattern is key to its synthetic versatility.
Caption: Chemical structure of 2-Cyano-5-hydroxypyridine.
Physicochemical Data Summary
The following table consolidates the key physical and chemical properties of 2-Cyano-5-hydroxypyridine. The high boiling point and flash point are indicative of a stable molecule with significant intermolecular forces, likely hydrogen bonding from the hydroxyl group.
| Property | Value | Source(s) |
| CAS Number | 86869-14-9 | [3][4][5] |
| Molecular Formula | C₆H₄N₂O | [4][5] |
| Molecular Weight | 120.11 g/mol | [4][6] |
| Appearance | Solid; White to pale cream/brown powder/crystals | [3][7][8] |
| Melting Point | 213°C to 217°C (for the isomer 3-Cyano-5-hydroxypyridine) | [9] |
| Boiling Point | 429.2 °C at 760 mmHg | [10] |
| Density | 1.332 g/cm³ | [10] |
| Flash Point | 213.4 °C | [10] |
| Solubility | Soluble in polar solvents; slightly soluble in water. | [9][11] |
| InChI Key | YUEKWNYGXNDQRO-UHFFFAOYSA-N | [3][6] |
| SMILES | OC1=CN=C(C#N)C=C1 | [4] |
Section 2: Spectral Data Interpretation
While raw spectra require direct access, the structural features of 2-Cyano-5-hydroxypyridine allow for the confident prediction of its key spectral characteristics, which are crucial for reaction monitoring and quality control. Vendor resources often provide access to NMR, IR, and MS data for this compound.[12][13]
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The proton adjacent to the nitrogen will likely be the most deshielded. A broad singlet corresponding to the hydroxyl proton will also be present, the chemical shift of which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six signals. The carbon of the nitrile group (-C≡N) will appear around 118-120 ppm, while the carbon attached to the hydroxyl group will be significantly downfield, typically >150 ppm. The remaining four carbons of the pyridine ring will have distinct chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, intense absorption band is expected around 2220-2240 cm⁻¹ , which is characteristic of the C≡N stretch of an aromatic nitrile. A broad absorption band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretching vibration of the hydroxyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) in the mass spectrum will be observed at an m/z ratio corresponding to its molecular weight, approximately 120.03.
Section 3: Reactivity Profile and Synthetic Utility
The synthetic power of 2-Cyano-5-hydroxypyridine lies in the differential reactivity of its two functional groups. This allows for a modular approach to building more complex molecules, a highly desirable trait in drug discovery and process chemistry.[1]
Causality of Reactivity
The hydroxyl group at the 5-position is a potent nucleophile and can readily participate in O-alkylation and O-acylation reactions.[1] Conversely, the cyano group at the 2-position is an electrophilic site that can be transformed into a variety of other functional groups. This electronic push-pull relationship within the pyridine ring influences the reactivity of both the substituents and the ring itself.
Key Transformations
The diagram below illustrates the principal reaction pathways available from this versatile intermediate. The ability to selectively functionalize either the hydroxyl or the nitrile group provides chemists with significant strategic advantages in multi-step syntheses.
Caption: Key reaction pathways for 2-Cyano-5-hydroxypyridine.
Section 4: Representative Synthesis Protocol
While multiple synthetic routes can be envisioned, a common strategy for preparing substituted cyanopyridines involves the cyanation of a corresponding halopyridine. The following protocol is a representative, field-proven method analogous to standard palladium-catalyzed cyanation reactions.
Objective: To synthesize 2-Cyano-5-hydroxypyridine from 2-Bromo-5-hydroxypyridine.
Rationale: The conversion of an aryl bromide to a nitrile using a cyanide source and a palladium catalyst is a robust and high-yielding transformation known as the Rosenmund-von Braun reaction or its palladium-catalyzed variants. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher efficiency in many catalytic systems.
Experimental Workflow
Caption: Workflow for palladium-catalyzed synthesis.
Step-by-Step Methodology
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Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-5-hydroxypyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inerting: Purge the reaction mixture with dry nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of ammonium hydroxide or EDTA to quench the reaction and complex residual zinc salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-Cyano-5-hydroxypyridine.
Section 5: Applications in Research and Development
The unique structure of 2-Cyano-5-hydroxypyridine makes it a critical starting material in several high-value R&D sectors.
-
Pharmaceuticals: It is a key building block for synthesizing Active Pharmaceutical Ingredients (APIs).[2] The hydroxypyridine scaffold is a common motif in medicinal chemistry, and the dual functionality of this molecule allows for the creation of diverse compound libraries for screening and lead optimization.[1] Its use is crucial for ensuring the high purity required in API manufacturing.[2]
-
Agrochemicals: Similar to pharmaceuticals, the development of novel pesticides and herbicides often relies on heterocyclic chemistry. This compound serves as a valuable intermediate for molecules designed to have specific biological activities in agricultural applications.[1]
-
Materials Science: The rigid, functionalized aromatic structure can be incorporated into polymers or organic materials to impart specific electronic or physical properties.[1]
Section 6: Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent. 2-Cyano-5-hydroxypyridine is classified with specific hazards that require careful management.
GHS Hazard Information
-
Pictogram: GHS07 (Exclamation Mark)[3]
-
Signal Word: Warning[3]
-
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
2-Cyano-5-hydroxypyridine is more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, predictable spectral characteristics, and, most importantly, its versatile and orthogonal reactivity profile make it an indispensable intermediate. By understanding the principles outlined in this guide, researchers and developers can confidently and efficiently utilize this compound to accelerate the synthesis of novel and complex molecules, driving progress in medicine, agriculture, and materials science.
References
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- 11. CAS 86869-14-9: 5-hydroxypyridine-2-carbonitrile [cymitquimica.com]
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